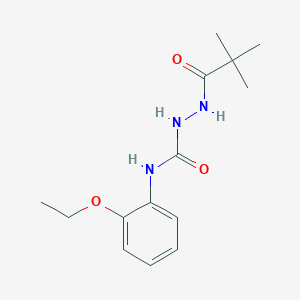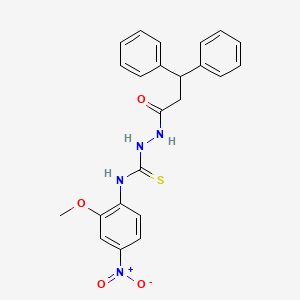![molecular formula C16H10Cl2N2O2S B4127510 3'-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4127510.png)
3'-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Vue d'ensemble
Description
3’-(3,5-dichlorophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, combining an indole moiety with a thiazolidine ring, and is of significant interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,5-dichlorophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves a multi-step process:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a thiazolidine precursor.
Introduction of the Dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the thiazolidine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Applications De Recherche Scientifique
3’-(3,5-dichlorophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Chemical Biology: It serves as a probe to study protein-ligand interactions due to its unique structural features.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 3’-(3,5-dichlorophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and proteins, binding to active sites and inhibiting their function.
Pathways Involved: It interferes with cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione: Lacks the dichlorophenyl group, resulting in different biological activity.
3’-(3,5-dichlorophenyl)-4’H-spiro[indole-3,2’-[1,3]oxazolidine]-2,4’(1H)-dione: Contains an oxazolidine ring instead of a thiazolidine ring, affecting its chemical reactivity and biological properties.
Uniqueness
The presence of the 3,5-dichlorophenyl group in 3’-(3,5-dichlorophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione enhances its lipophilicity and potential for membrane permeability, making it a unique candidate for drug development compared to its analogs.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-9-5-10(18)7-11(6-9)20-14(21)8-23-16(20)12-3-1-2-4-13(12)19-15(16)22/h1-7H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYQHNKJKJBMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-bromobenzoyl)amino]-N-butylbenzamide](/img/structure/B4127436.png)

![2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4127464.png)
![N-(TERT-BUTYL)-N-{4-MORPHOLINO-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]-1,3,5-TRIAZIN-2-YL}AMINE](/img/structure/B4127465.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-iodophenyl)benzenesulfonamide](/img/structure/B4127477.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-nitrobenzenesulfonamide](/img/structure/B4127478.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4127493.png)
![2-[(4-bromophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide](/img/structure/B4127495.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4127498.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B4127502.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B4127515.png)
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4127521.png)
![4-chloro-6-[(1H-pyrazol-3-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4127531.png)
